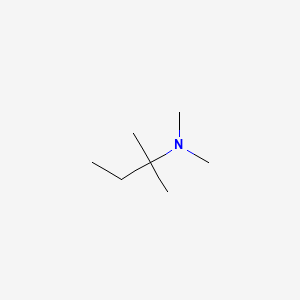

N,N,2-Trimethylbutan-2-amine

Description

N,N,2-Trimethylbutan-2-amine (CAS: 2978-64-5) is a branched tertiary amine with the molecular formula C₆H₁₅N and a molar mass of 101.19 g/mol. Its structure features a butan-2-amine backbone with two methyl groups attached to the nitrogen atom and one additional methyl group on the second carbon of the butane chain. This configuration results in significant steric hindrance and reduced basicity compared to primary or secondary amines. The compound is typically stored at room temperature under dry conditions to maintain stability .

Properties

CAS No. |

57757-60-5 |

|---|---|

Molecular Formula |

C7H17N |

Molecular Weight |

115.22 g/mol |

IUPAC Name |

N,N,2-trimethylbutan-2-amine |

InChI |

InChI=1S/C7H17N/c1-6-7(2,3)8(4)5/h6H2,1-5H3 |

InChI Key |

CUHMMDPUXJFCNB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N,2-Trimethylbutan-2-amine can be synthesized through several methods. One common approach involves the alkylation of ammonia or primary amines with alkyl halides. For instance, the reaction of 2-chlorobutane with dimethylamine under basic conditions can yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and efficiency. The use of transition metal catalysts, such as palladium or nickel, can facilitate the alkylation reactions, making the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

N,N,2-Trimethylbutan-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amine oxides.

Reduction: Reduction reactions can convert it into secondary or primary amines.

Substitution: This compound can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Alkyl halides and acid chlorides are common reagents for substitution reactions.

Major Products Formed

The major products formed from these reactions include amine oxides, secondary amines, and various substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N,N,2-Trimethylbutan-2-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

Biology: This compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

Industry: This compound is utilized in the production of polymers, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N,2-Trimethylbutan-2-amine involves its interaction with various molecular targets. As a tertiary amine, it can act as a nucleophile, participating in reactions with electrophilic species. This compound can also form hydrogen bonds and coordinate with metal ions, influencing its reactivity and interactions in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Derivatives

N,N,3-Trimethylbutan-2-amine

- Structure : Methyl groups on the nitrogen and the third carbon of butan-2-amine.

- No direct data on physical properties are available .

N-Ethyl-N-methylbutan-2-amine

- Structure : Ethyl and methyl groups on the nitrogen, with the amine at C2 of butane.

- Key Differences : The bulkier ethyl group enhances lipophilicity, which may influence solubility in organic solvents. Such derivatives are often explored in pharmaceutical intermediates for improved bioavailability .

Primary and Secondary Amines

2-Methylbutan-1-amine

- Structure : Primary amine with a methyl branch on C2.

- Key Differences : As a primary amine, it exhibits higher basicity (pKa ~10.6) and greater solubility in polar solvents compared to tertiary amines like N,N,2-Trimethylbutan-2-amine. Used in agrochemical synthesis .

2,2-Diphenylethan-1-amine

Complex Amines with Pharmaceutical Relevance

Triphenylbutanamines

- Structure : Triphenyl groups attached to a butanamine backbone.

- Key Differences : These compounds inhibit kinesin spindle proteins (KSP) and demonstrate anti-tumor activity . Their bulky aromatic substituents contrast with the aliphatic methyl groups of this compound, highlighting how steric bulk influences biological target engagement .

CzFA (7-(9H-carbazol-9-yl)-N,N-diphenyl-9,9’-spirobi[fluoren]-2-amine)

- Structure : Spirobi[fluoren]-based amine with carbazole and phenyl groups.

- Key Differences : Used as a host material in red phosphorescent OLEDs , CzFA’s extended conjugation and bipolar charge transport properties contrast with the simple aliphatic structure of this compound, which lacks π-system functionality .

Data Table: Key Properties of Selected Amines

| Compound | Molecular Formula | Molar Mass (g/mol) | Substituents | Key Applications/Properties |

|---|---|---|---|---|

| This compound | C₆H₁₅N | 101.19 | N(CH₃)₂, C2-CH₃ | Intermediate in organic synthesis |

| 2-Methylbutan-1-amine | C₅H₁₃N | 87.16 | C2-CH₃, NH₂ | Agrochemical precursors |

| 2,2-Diphenylethan-1-amine | C₁₄H₁₅N | 197.28 | C2-(Ph)₂ | Pharmaceutical building blocks |

| Triphenylbutanamines | Varies | ~300–400 | C4 with (Ph)₃ | Anti-tumor agents (KSP inhibitors) |

Research Findings and Implications

- Steric Effects : The tertiary structure of this compound limits its participation in reactions requiring planar transition states (e.g., SN2 mechanisms), unlike primary amines such as 2-methylbutan-1-amine .

- Solubility: Aliphatic tertiary amines like this compound are more soluble in non-polar solvents compared to aromatic amines (e.g., 2,2-diphenylethan-1-amine), which favor hydrophobic environments .

- Biological Activity : While triphenylbutanamines show anti-tumor effects, the simpler structure of this compound is less likely to engage complex biological targets unless functionalized with bioactive moieties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.